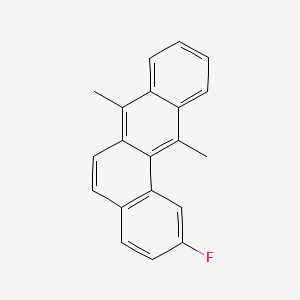
Trimethyl(6-methylcyclohex-1-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(6-methylcyclohex-1-en-1-yl)silane is a unique organosilicon compound with the molecular formula C10H20Si It is characterized by the presence of a trimethylsilyl group attached to a 6-methylcyclohex-1-en-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(6-methylcyclohex-1-en-1-yl)silane typically involves the reaction of 6-methylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(6-methylcyclohex-1-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane derivatives.
Substitution: Various functionalized silanes depending on the substituent introduced.
Applications De Recherche Scientifique
Trimethyl(6-methylcyclohex-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential role in modifying biological molecules and as a tool in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Trimethyl(6-methylcyclohex-1-en-1-yl)silane involves its ability to interact with various molecular targets through its reactive silyl group. The compound can form stable bonds with oxygen, nitrogen, and other heteroatoms, making it useful in modifying surfaces and creating new materials. The pathways involved include nucleophilic substitution and addition reactions, which allow the compound to exert its effects in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(phenoxy)silane
- Trimethyl(vinyloxy)silane
Uniqueness
Trimethyl(6-methylcyclohex-1-en-1-yl)silane is unique due to the presence of the 6-methylcyclohex-1-en-1-yl moiety, which imparts distinct steric and electronic properties compared to other trimethylsilyl compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
63031-68-5 |
|---|---|
Formule moléculaire |
C10H20Si |
Poids moléculaire |
168.35 g/mol |
Nom IUPAC |
trimethyl-(6-methylcyclohexen-1-yl)silane |
InChI |
InChI=1S/C10H20Si/c1-9-7-5-6-8-10(9)11(2,3)4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
TYTMQOHKNHZAAE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC=C1[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


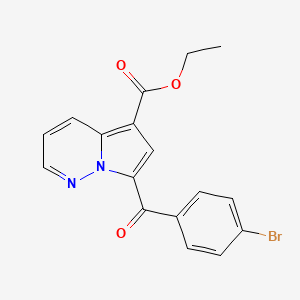

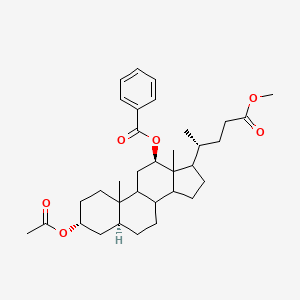

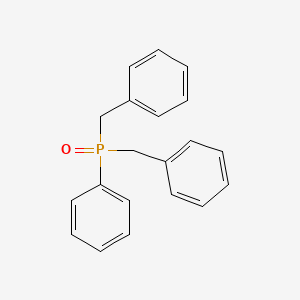
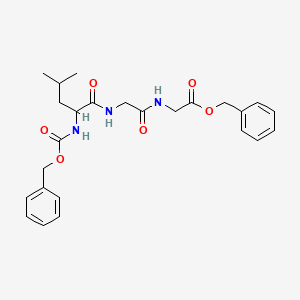
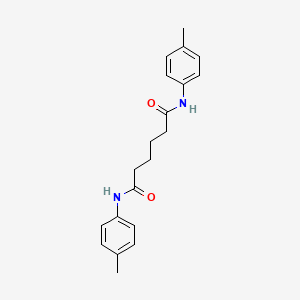
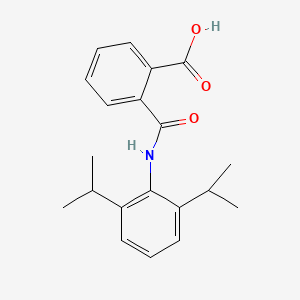
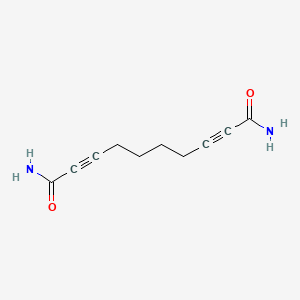


![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)
